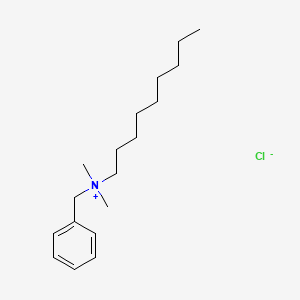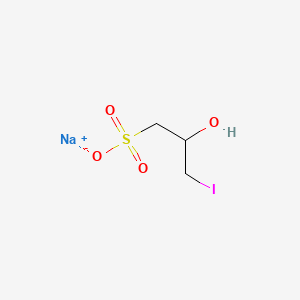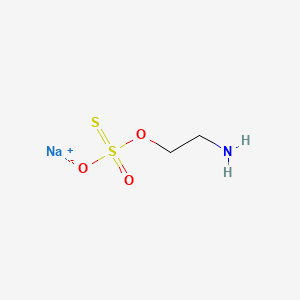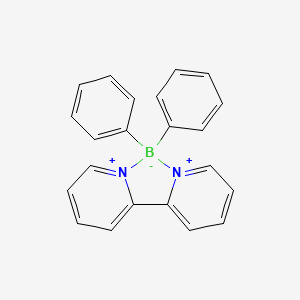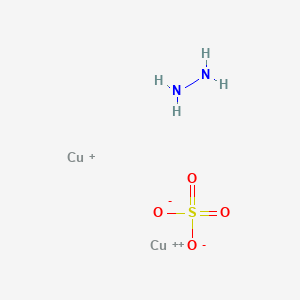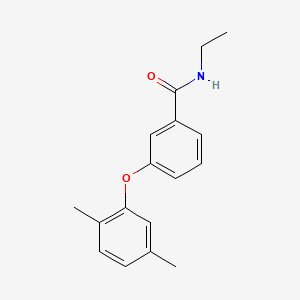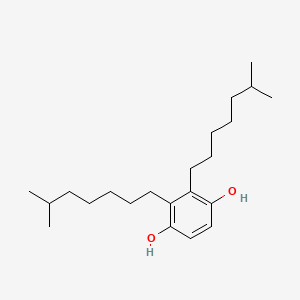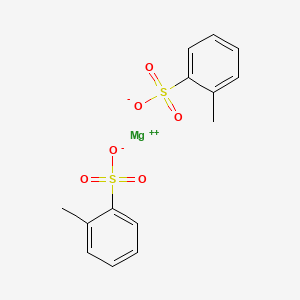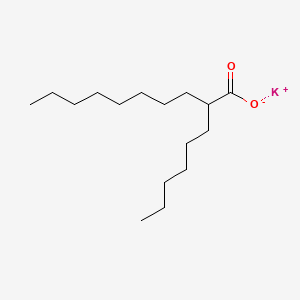
Potassium 2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-hexyldecanoate is a chemical compound that belongs to the class of carboxylate salts. It is derived from 2-hexyldecanoic acid, a carboxylic acid with branched carbon chains. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-hexyldecanoate can be synthesized through the neutralization of 2-hexyldecanoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hexyldecanoic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and neutralization, followed by purification techniques like crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylates depending on the reagents used.
Applications De Recherche Scientifique
Potassium 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound can be used in the formulation of biological buffers and as a component in cell culture media.
Medicine: this compound is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of potassium 2-hexyldecanoate involves its interaction with biological membranes and proteins. The carboxylate group can form ionic bonds with positively charged amino acids in proteins, affecting their structure and function. Additionally, the hydrophobic tail of the compound can interact with lipid bilayers, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-hexyldecanoate: Similar in structure but with sodium as the counterion.
Calcium 2-hexyldecanoate: Contains calcium instead of potassium.
Magnesium 2-hexyldecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium 2-hexyldecanoate is unique due to its specific interactions with biological systems and its solubility properties. The potassium ion can influence the compound’s behavior in aqueous solutions and its interactions with other molecules, making it distinct from its sodium, calcium, and magnesium counterparts.
Propriétés
Numéro CAS |
54439-51-9 |
|---|---|
Formule moléculaire |
C16H31KO2 |
Poids moléculaire |
294.51 g/mol |
Nom IUPAC |
potassium;2-hexyldecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
YDHKPQHNLJFGFB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


